Methyl 1-oxoisochroman-3-carboxylate
Overview
Description
Methyl 1-oxoisochroman-3-carboxylate is an organic compound belonging to the class of isochroman derivatives It is characterized by a fused ring system consisting of a benzene ring and a lactone ring, with a methyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-oxoisochroman-3-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxybenzaldehyde with diethyl malonate in the presence of a base, followed by cyclization and esterification, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxoisochroman-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring to a dihydro derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydro derivatives.
Scientific Research Applications
Methyl 1-oxoisochroman-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of methyl 1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or interact with cellular receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-hydroxyisochroman-3-carboxylate
- Ethyl 1-oxoisochroman-3-carboxylate
- Methyl 1-oxoisochroman-4-carboxylate
Uniqueness
Methyl 1-oxoisochroman-3-carboxylate is unique due to its specific structural features, such as the position of the ester group and the lactone ring
Biological Activity
Methyl 1-oxoisochroman-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the isoquinoline family of compounds, characterized by a fused ring system that contributes to its biological activity. Its molecular formula is , and it has shown promise in various pharmacological applications.
1. Anticancer Activity
This compound has been investigated for its anticancer properties, particularly against various leukemia cell lines. Research indicates that derivatives of this compound exhibit significant cytotoxic effects:
- In Vitro Studies : Studies have demonstrated that this compound can inhibit the proliferation of chronic myeloid leukemia (K562) and acute lymphoblastic leukemia (CCRF-SB) cells. The cytotoxicity was assessed using the MTT assay, revealing a dose-dependent response with notable reductions in viable cell counts after treatment .
Compound | Cell Line | CC50 (µM) |
---|---|---|
This compound | K562 | 13.6 ± 0.3 |
This compound | CCRF-SB | 112 ± 19 |
Table 1: Cytotoxicity of this compound on leukemia cell lines.
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Apoptosis Induction : Treatment with the compound resulted in increased apoptotic cell populations, as indicated by flow cytometry analyses showing a significant rise in subG1 phase cells .
- Cell Cycle Arrest : It was observed that the compound caused cell cycle arrest at the G0 phase, leading to reduced populations in S and G2/M phases . This suggests that this compound disrupts normal cell cycle progression, contributing to its antiproliferative effects.
3. Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial effects. Preliminary studies indicate that it may possess activity against certain bacterial strains, although further research is required to elucidate specific mechanisms and efficacy levels.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Leukemia Treatment
A recent study focused on the administration of this compound in animal models bearing leukemia tumors. The results demonstrated significant tumor regression compared to control groups treated with standard chemotherapy agents. The study concluded that this compound could serve as a promising candidate for further development as an anticancer agent .
Case Study 2: Combination Therapies
Research has explored the effects of combining this compound with other chemotherapeutic agents. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, indicating potential synergistic interactions that could improve treatment outcomes for patients with resistant cancer types .
Properties
IUPAC Name |
methyl 1-oxo-3,4-dihydroisochromene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(12)15-9/h2-5,9H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOIZNDTYIQNJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210506 | |
Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17225-04-6 | |
Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17225-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,4-dihydro-1-oxo-1H-2-benzopyran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501210506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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